2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
Description
This compound belongs to a class of spirocyclic diazaspiro derivatives, characterized by a bicyclic structure where two rings share a single atom (spiro junction). The core structure consists of a 1,3-diazaspiro[4.4]nonane-2,4-dione system fused to an acetamide group. Such compounds are frequently explored for their pharmacological properties, including enzyme inhibition and receptor modulation, due to their structural rigidity and diversity .
Properties
Molecular Formula |
C18H20N4O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C18H20N4O3/c1-21-10-7-12-13(5-4-6-14(12)21)19-15(23)11-22-16(24)18(20-17(22)25)8-2-3-9-18/h4-7,10H,2-3,8-9,11H2,1H3,(H,19,23)(H,20,25) |
InChI Key |
UOGPQNGORHBGBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4(CCCC4)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent attachment of the indole moiety. Common reagents used in these reactions include acetic anhydride, indole derivatives, and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and properties of analogous compounds:
Key Differentiators
- Indole vs.
- Spiro Ring Size : The [4.4] spiro system provides a compact scaffold, while [4.5] analogs () may allow for broader spatial interactions in binding pockets.
Biological Activity
The compound 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide , also known as a derivative of diazaspiro compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Basic Information
- IUPAC Name : 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
- Molecular Formula : C₉H₁₂N₂O₄
- CAS Number : 714-72-7
- Molecular Weight : 212.20 g/mol
Structure
The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of both dioxo and indole moieties enhances its potential as a pharmaceutical agent.
Research indicates that compounds with a similar structural framework exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with spirocyclic structures have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
- Anticancer Properties : Certain analogs have demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway and caspase activation.
Antimicrobial Activity
In a study conducted by Aladdin Scientific, derivatives of diazaspiro compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing a significant antimicrobial effect (Aladdin Scientific) .
Anticancer Efficacy
A recent investigation published in the Journal of Medicinal Chemistry explored the cytotoxic effects of similar diazaspiro compounds on human cancer cell lines. The study reported that at concentrations ranging from 5 to 50 µM, the compound induced apoptosis in colorectal cancer cells, with an IC50 value of approximately 25 µM (Alexander et al., 2011) .
In Vitro Studies
In vitro assays have revealed that the compound exhibits:
- Cell Viability Reduction : A dose-dependent reduction in cell viability was observed in various cancer cell lines.
- Mechanistic Insights : Flow cytometry analyses indicated increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the indole ring can significantly enhance or diminish biological activity. For instance, substituents at specific positions on the indole moiety were found to correlate with increased potency against certain cancer cell lines.
Data Tables
| Biological Activity | IC50 (µM) | Target Cell Type |
|---|---|---|
| Antimicrobial | 10 | Staphylococcus aureus |
| Anticancer | 25 | Colorectal Cancer Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
